molecular formula C15H20N2O2 B14460782 methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate CAS No. 73750-47-7

methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate

Cat. No.: B14460782
CAS No.: 73750-47-7
M. Wt: 260.33 g/mol
InChI Key: DDIFUEHLQYSWOO-UHFFFAOYSA-N
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Description

Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is an organic compound known for its unique chemical structure and properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate typically involves the reaction of methyl 2-aminobenzoate with tert-butyl isocyanide and an appropriate ethenylcarbonimidoyl source. The reaction is usually carried out under controlled conditions, such as in the presence of a base like sodium hydride or potassium tert-butoxide, and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities[][6].

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

73750-47-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate

InChI

InChI=1S/C15H20N2O2/c1-6-13(17-15(2,3)4)16-12-10-8-7-9-11(12)14(18)19-5/h6-10H,1H2,2-5H3,(H,16,17)

InChI Key

DDIFUEHLQYSWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C=C)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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